
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is an organic compound with the molecular formula C12H7N3S2 and a molecular weight of 257.338. This compound is known for its unique structure, which includes an amino group and two thiocyanate groups attached to a naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE can be synthesized through a multi-step process involving the reaction of 1-amino-2-naphthol with thiocyanate reagents. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE in a laboratory setting involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The amino and thiocyanate groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce aminonaphthol derivatives .
Wissenschaftliche Forschungsanwendungen
1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-AMINO-2-NAPHTHOL-4-SULFONATE: This compound shares a similar naphthalene structure but has different functional groups, leading to distinct chemical properties and applications.
2-AMINO-1,3,4-THIADIAZOLE: Another compound with similar functional groups but a different core structure, resulting in unique biological activities.
Uniqueness: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is unique due to its specific combination of amino and thiocyanate groups attached to a naphthalene ring.
Eigenschaften
CAS-Nummer |
91353-98-9 |
|---|---|
Molekularformel |
C12H7N3S2 |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
(1-amino-4-thiocyanatonaphthalen-2-yl) thiocyanate |
InChI |
InChI=1S/C12H7N3S2/c13-6-16-10-5-11(17-7-14)12(15)9-4-2-1-3-8(9)10/h1-5H,15H2 |
InChI-Schlüssel |
MUJSUITXGNCDIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)SC#N)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


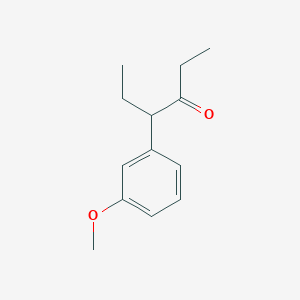
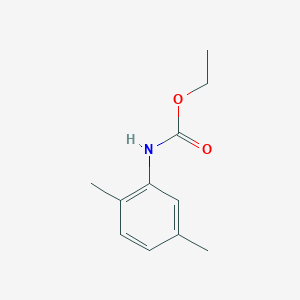

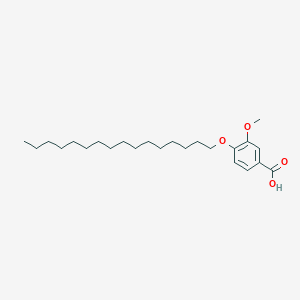
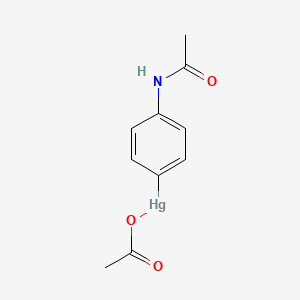
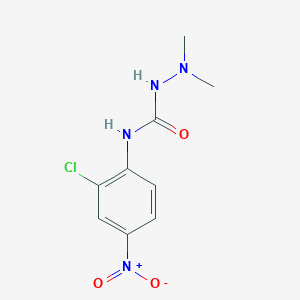
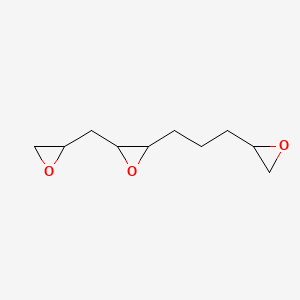


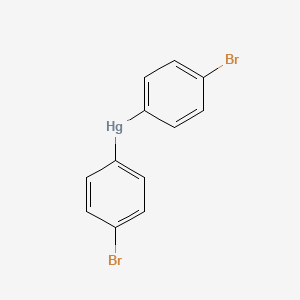
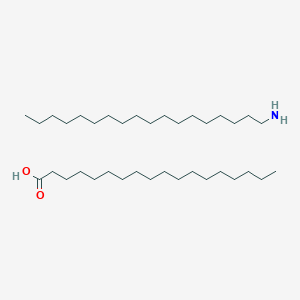
![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
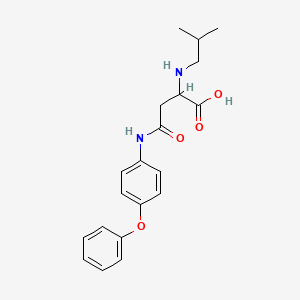
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
